Technical Guide: 4-Azidophlorizin as a High-Affinity Photoaffinity Label for Na⁺-Glucose Cotransporters
Technical Guide: 4-Azidophlorizin as a High-Affinity Photoaffinity Label for Na⁺-Glucose Cotransporters
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transport across cellular membranes is a fundamental physiological process mediated by two major families of transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[1][2][3]. The SGLT family, particularly SGLT1 found in the small intestine and kidney, is crucial for dietary glucose absorption and renal glucose reabsorption[3]. Understanding the structure and function of these transporters is vital for developing therapeutic agents for conditions like diabetes[4][5].
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize ligand-binding proteins within their native environment[6][7][8]. This method utilizes a photoreactive ligand that binds reversibly to its target protein. Upon photoactivation, typically with UV light, the ligand forms a highly reactive intermediate that covalently bonds to amino acid residues in or near the binding site, thus "tagging" the protein of interest[8][9].
Phlorizin (B1677692) is a well-known, high-affinity competitive inhibitor of SGLT1[10][11]. 4-Azidophlorizin, a synthetic derivative, incorporates a photoreactive azido (B1232118) group, transforming it into an effective photoaffinity label[11][12][13]. When exposed to UV light, the azide (B81097) moiety generates a reactive nitrene that forms a stable covalent bond with the SGLT1 protein, enabling its definitive identification and subsequent characterization[13]. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and workflows associated with the use of 4-Azidophlorizin to study glucose transporters.
Quantitative Data: Binding Affinity and Labeling Specificity
The efficacy of 4-Azidophlorizin as a photoaffinity label is predicated on its high affinity for the glucose transporter in its non-activated state. The affinity has been quantified through competitive inhibition studies of D-glucose uptake and direct binding assays. The data demonstrate that while there are species-specific differences in affinity, 4-Azidophlorizin is a potent probe for the SGLT1 transporter.
| Parameter | Membrane Source | Species | Value (μM) | Measurement Method |
| K'i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of D-glucose uptake[13] |
| K'd | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Dissociation of 4-azido[³H]phlorizin[13] |
| K''i | Kidney Brush Border Vesicles | Rat | 3.2 - 5.2 | Inhibition of [³H]phlorizin binding[13] |
| K'i | Intestinal/Kidney Vesicles | Rabbit | ~60 - 100 ¹ | Inhibition of D-glucose uptake[13] |
| Ki (Phlorizin) | Intestinal Brush Border Vesicles | Rabbit | 8 ± 1 | Inhibition of D-glucose uptake[10] |
¹ Value is estimated based on the report that the K'i for rabbit membranes is 15-20 times larger than for rat membranes[13].
Photolysis of 4-Azidophlorizin in the presence of rabbit intestinal brush border membranes results in the covalent labeling of a protein with a molecular weight of approximately 72 kDa [13]. This labeling is specific, as it can be protected by the presence of D-glucose, indicating that the probe binds to the transporter's substrate-binding site.
Experimental Protocols and Methodologies
The successful use of 4-Azidophlorizin requires meticulous execution of several key experimental procedures. This section details the protocols for preparing the biological matrix, performing the photolabeling reaction, and analyzing the results.
Preparation of Brush-Border Membrane Vesicles (BBMVs)
BBMVs are a standard model for studying intestinal and renal transport processes as they are enriched in transporter proteins like SGLT1[14][15][16].
Objective: To isolate a purified fraction of microvilli membranes from intestinal or kidney tissue.
Materials:
-
Fresh or frozen small intestine/kidney cortex
-
Ice-cold Mannitol-Tris buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1)
-
Homogenizer (e.g., Polytron)
-
Divalent cation solution (e.g., 1 M CaCl₂ or MgCl₂)
-
High-speed refrigerated centrifuge
Protocol:
-
Excise and wash the tissue (e.g., rabbit jejunum) with ice-cold saline. Scrape the mucosa from the underlying tissue[15].
-
Homogenize the mucosa in 6 volumes of ice-cold Mannitol-Tris buffer for approximately 60 seconds[15].
-
Add CaCl₂ to a final concentration of 10-20 mM to aggregate non-brush-border membranes[15]. Stir the mixture on ice for 15-20 minutes.
-
Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 15 minutes to pellet the aggregated contaminants.
-
Collect the supernatant, which contains the brush-border membranes, and centrifuge at a higher speed (e.g., 40,000 x g) for 30 minutes to pellet the BBMVs[15].
-
Wash the pellet by resuspending it in a suitable buffer (e.g., a buffer containing NaCl or KCl depending on the experimental need) and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the desired experimental buffer to a protein concentration of 5-10 mg/mL. Vesicles can be used immediately or stored at -80°C.
-
Assess membrane purity by measuring the enrichment of marker enzymes like sucrase and alkaline phosphatase[15][17].
Photoaffinity Labeling with 4-Azidophlorizin
This protocol describes the specific labeling of the glucose transporter in prepared BBMVs.
Objective: To covalently attach 4-Azidophlorizin to its binding site on the SGLT1 protein.
Materials:
-
Prepared BBMVs (5-10 mg/mL protein)
-
4-Azido[³H]phlorizin (radiolabeled for detection)
-
Incubation buffer (e.g., 100 mM NaCl, 10 mM HEPES-Tris, pH 7.4)
-
Quenching solution (e.g., dithiothreitol)
-
UV light source (e.g., high-pressure mercury lamp with appropriate filters to emit light >300 nm)
-
Control substances: D-glucose, Phlorizin
Protocol:
-
Incubation (in dim light or dark): In a microcentrifuge tube, mix BBMVs with 4-Azido[³H]phlorizin to the final desired concentration (e.g., 5 µM) in the incubation buffer. Prepare parallel control samples containing:
-
A high concentration of D-glucose (e.g., 50 mM) to protect the substrate binding site.
-
A high concentration of non-labeled phlorizin to demonstrate competitive binding.
-
-
Incubate the samples on ice for 10-15 minutes to allow for reversible binding to reach equilibrium.
-
Photolysis: Place the samples, with lids open, directly under the UV lamp at a close distance (e.g., 5-10 cm) on ice. Irradiate for a predetermined time (typically 1-5 minutes). Photolysis time should be optimized to maximize labeling while minimizing protein damage[10][13].
-
Quenching: After photolysis, add a quenching agent to scavenge any unreacted nitrene intermediates.
-
Washing: Dilute the samples with ice-cold buffer and centrifuge at high speed to pellet the membranes, removing unbound photolabel. Repeat the wash step to ensure complete removal of non-covalently bound probe.
-
The final pellet contains the photolabeled membrane proteins, ready for analysis.
Analysis by SDS-PAGE and Autoradiography
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate the membrane proteins by molecular weight, allowing for the identification of the radiolabeled transporter[18][19][20][21].
Objective: To separate the labeled proteins and identify the specific polypeptide corresponding to the glucose transporter.
Materials:
-
Labeled BBMV pellet
-
SDS-PAGE sample buffer (Laemmli buffer) containing a reducing agent (e.g., β-mercaptoethanol or DTT)[19]
-
Polyacrylamide gels (e.g., 10% acrylamide)
-
Electrophoresis apparatus and power supply
-
Molecular weight standards
-
Staining solution (e.g., Coomassie Blue)
-
Fluorographic enhancer (for radiolabel detection)
-
X-ray film and cassette
Protocol:
-
Solubilize the labeled BBMV pellet in SDS-PAGE sample buffer and heat at 95°C for 5 minutes to denature the proteins[20].
-
Load the solubilized samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize the total protein profile[20].
-
Destain the gel and treat with a fluorographic enhancer to improve the detection of the ³H signal.
-
Dry the gel and expose it to X-ray film at -80°C. Exposure time can range from days to weeks.
-
Develop the film. A dark band on the resulting autoradiogram indicates the position of the covalently labeled protein. The molecular weight can be estimated by comparing its migration to the standards[19][22]. The band corresponding to the ~72 kDa SGLT1 protein should be present in the experimental lane and absent or significantly reduced in the D-glucose and phlorizin-protected control lanes[13].
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the key processes involved in using 4-Azidophlorizin.
Principle of Photoaffinity Labeling
Caption: Mechanism of SGLT1 photoaffinity labeling by 4-Azidophlorizin.
Overall Experimental Workflow
References
- 1. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Photoaffinity labeling and identification of (a component of) the small-intestinal Na+,D-glucose transporter using 4-azidophlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [논문]4-Azidophlorizin, a high affinity probe and photoaffinity label for the glucose transporter in brush border membranes [scienceon.kisti.re.kr]
- 14. Sugar transport by brush border membrane vesicles isolated from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic studies of D-glucose transport in renal brush-border membrane vesicles of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Protein analysis SDS PAGE [qiagen.com]
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- 22. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
